molecular formula C19H21NO5S B3008708 (E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1448140-82-6

(E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B3008708
CAS RN: 1448140-82-6
M. Wt: 375.44
InChI Key: GHZXGUKSJSQFHY-RMKNXTFCSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties

  • The compound exhibits interesting solvatochromic effects in various solvents, demonstrating significant shifts in absorption and fluorescence spectra. These shifts, resulting from intramolecular charge transfer interactions, suggest potential applications in the study of solute-solvent interactions and molecular electronics. This is evidenced by the work of Kumari et al. (2017) on similar chalcone derivatives, exploring their absorption and fluorescence characteristics in different solvents (Kumari et al., 2017).

NMR Characteristics and Molecular Conformation

  • An investigation into the NMR characteristics and conformational analysis of similar derivatives provides insights into the structural aspects of such compounds. The research conducted by Zheng Jin-hong (2011) on related piperidin-1-yl prop-2-en-1-one derivatives indicates the potential of these compounds in advanced molecular studies (Zheng Jin-hong, 2011).

Crystal Structure Analysis

  • The crystal structure of this compound, or similar derivatives, has been studied to understand their molecular geometry and intermolecular interactions. Kapoor et al. (2011) conducted a study on a closely related compound, providing valuable data on molecular interactions and stability relevant to materials science and crystallography (Kapoor et al., 2011).

Synthesis and Chemical Reactions

  • This compound is potentially useful in the synthesis of polysubstituted pyrroles, as indicated by Kumar et al. (2017). Their research demonstrates its role in the cycloaddition reactions, which are fundamental in creating complex organic molecules for various applications (Kumar et al., 2017).

Drug Development and Pharmacology

  • Though detailed studies specifically on (E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one are limited, research on structurally similar compounds shows potential in pharmacology. For example, Prabakaran et al. (2016) explored novel pyrazoline derivatives with anti-inflammatory and antibacterial properties, suggesting a possible avenue for drug development using similar compounds (Prabakaran et al., 2016).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-24-15-4-7-17(8-5-15)26(22,23)18-10-12-20(13-11-18)19(21)9-6-16-3-2-14-25-16/h2-9,14,18H,10-13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZXGUKSJSQFHY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one

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